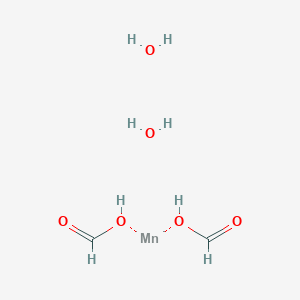![molecular formula C32H32N2O2 B13821524 10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol is a complex organic compound belonging to the class of dibenzoquinolines. This compound is characterized by its unique structure, which includes a dibenzylamino group, a methoxy group, and a methyl group attached to a tetrahydro-dibenzoquinoline skeleton. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles under reflux conditions in pyridine
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzoquinoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dibenzylamino group can interact with enzymes and receptors, modulating their activity. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline and its derivatives share structural similarities with 10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol.
Dibenzoquinolines: Other dibenzoquinoline compounds, including those with different substituents, are also comparable.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the dibenzylamino group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Propriétés
Formule moléculaire |
C32H32N2O2 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C32H32N2O2/c1-33-16-15-25-18-29(36-2)32(35)31-27-19-26(14-13-24(27)17-28(33)30(25)31)34(20-22-9-5-3-6-10-22)21-23-11-7-4-8-12-23/h3-14,18-19,28,35H,15-17,20-21H2,1-2H3 |
Clé InChI |
RILSEMQQYBRWTN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


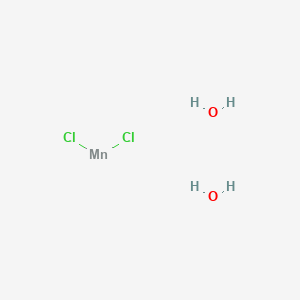
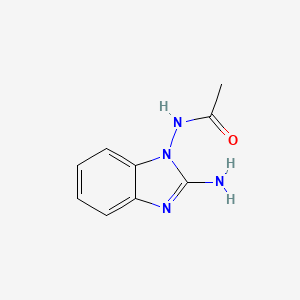
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)

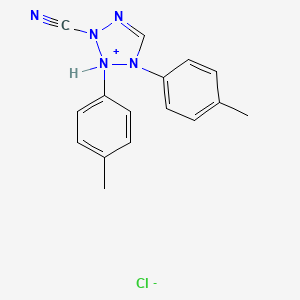
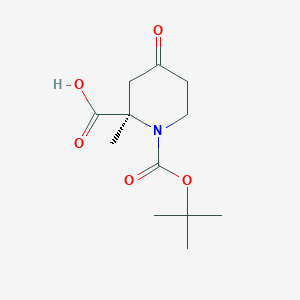
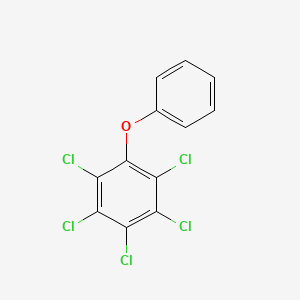

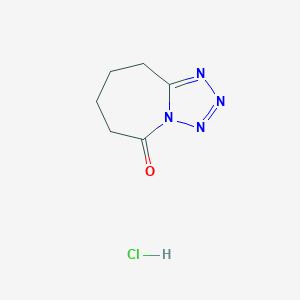
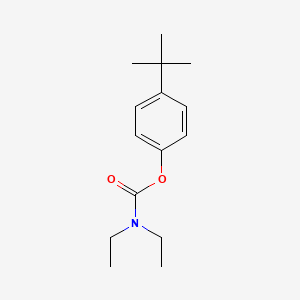
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
